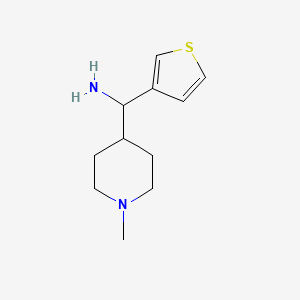

(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine

Description

Properties

Molecular Formula |

C11H18N2S |

|---|---|

Molecular Weight |

210.34 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl)-thiophen-3-ylmethanamine |

InChI |

InChI=1S/C11H18N2S/c1-13-5-2-9(3-6-13)11(12)10-4-7-14-8-10/h4,7-9,11H,2-3,5-6,12H2,1H3 |

InChI Key |

OWQANEUNUWOPAH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C(C2=CSC=C2)N |

Origin of Product |

United States |

Preparation Methods

Direct Reduction of Thiophen-3-ylmethyl Derivatives

One of the most common approaches involves the reduction of thiophen-3-ylmethyl precursors, such as aldehydes or nitriles, to the corresponding amines.

-

- Starting from thiophen-3-carbaldehyde, reduction with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) yields thiophen-3-ylmethanol, which can be converted to the amine via subsequent amination steps or direct reduction of nitrile intermediates.

Nucleophilic Substitution on Halogenated Precursors

-

- Thiophen-3-ylmethyl halides (e.g., bromides or chlorides) are reacted with ammonia or amines under nucleophilic substitution conditions.

Multi-step Synthesis via Oxime and Reduction

Alternative Route: Grignard Reagents

-

- Grignard reagents such as thiophen-3-ylmagnesium chloride are reacted with formaldehyde or other electrophiles, then hydrolyzed to obtain the methylamine.

Coupling of Thiophen-3-ylmethylamine with the Methylpiperidine Derivative

Amide Bond Formation via Amine Coupling

-

- The thiophen-3-ylmethylamine is coupled with a protected or deprotected methylpiperidine derivative using standard amide coupling reagents such as HATU, EDCI, or DCC in solvents like dimethylformamide (DMF) or propanol.

Alternative: Reductive Amination

-

- Condensation of the aldehyde form of thiophen-3-ylmethylamine with the methylpiperidine under reductive conditions (e.g., NaBH3CN) can also produce the desired compound.

Key Reaction Conditions and Purification Techniques

| Method | Solvent | Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Reduction of nitriles | THF | LiAlH4 | 18°C | 82% | Mild conditions, high purity |

| Nucleophilic substitution | Ethanol | NH3 | 70°C | 75% | Simple, scalable |

| Oxime reduction | Acetic acid | Zinc dust | Room temp | 75% | Multi-step, high purity |

| Grignard approach | THF | Thiophen-3-ylmagnesium chloride | Ambient | 82% | Cost-effective, scalable |

Purification:

Recrystallization from methanol, ethanol, or ethyl acetate is common, ensuring high purity (>99%) suitable for pharmaceutical applications.

Summary of Synthetic Pathways

| Pathway | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Reduction of nitriles | High yield, high purity | Requires handling of reactive hydrides | ~82% |

| Nucleophilic substitution | Straightforward, scalable | May require excess reagents | ~75% |

| Oxime reduction | High selectivity | Multi-step, longer process | ~75% |

| Grignard reaction | Cost-effective, ambient temperature | Sensitive to moisture | ~82% |

Additional Considerations

-

- Catalysts such as lithium chloride can enhance Grignard reactions, allowing lower temperature operation and better yields.

-

- Reactions involving LiAlH4 or Grignard reagents require inert atmosphere and careful quenching procedures.

-

- Use of greener solvents like ethanol or propanol is preferred, and waste management of reactive reagents is critical.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in anhydrous ether, NaBH4 in ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkylating agents for alkylation reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine:

This compound

- Basic Information: this compound is a chemical compound with the molecular formula C11H18N2S . PubChem provides information on its structure, chemical names, physical and chemical properties, along with safety, hazard, and toxicity details .

Note: There is also a similar compound, this compound hydrochloride, which has the molecular formula C11H19ClN2S .

Potential Applications

While the provided search results do not offer extensive details regarding the specific applications of this compound, they do highlight instances where similar compounds are used:

- Treatment and Prevention of Migraine: A related compound, 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, its hemisuccinate salt and polymorph (Form A), is noted for activating 5-HT1F receptors without causing vasoconstriction, making it useful in treating or preventing migraines . The present invention is directed to a method of treating or preventing migraine in a mammal comprising administering an effective amount of a polymorph of the hemisuccinate salt of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide (Form A) .

- Synthesis of Pyridinoylpiperidine Compounds: The patent literature describes processes involving 1-methylpiperidine derivatives in the synthesis of pyridinoylpiperidine compounds . These compounds are related to the activation of 5-HT 1F receptors .

- Leishmania Studies: While not directly related to the target compound, research on thienopyrimidine derivatives has shown potential as inhibitors of Leishmania NMT, an enzyme target for anti-leishmanial drugs .

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Methanamine Derivatives

(1-Methylpiperidin-4-yl)methanamine (CAS 7149-42-0)

- Structure : The parent compound lacks the thiophene substituent, simplifying its structure to a methylated piperidine linked to a methanamine group.

- Properties : Classified as flammable (H226) and a skin/eye irritant (H314), it serves as a precursor for more complex derivatives. Its molecular weight is 128.22 g/mol .

- Applications : Used in synthesizing intermediates for drugs like Tofacitinib citrate, as seen in piperidinyl methanamine derivatives .

1-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanamine (CAS Not Specified)

Thiophene-Containing Analogs

(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine (CAS 1509674-35-4)

- Structure : Replaces the piperidine ring with a pyrazole scaffold.

- Properties: Molecular weight 207.30 g/mol (C₁₀H₁₃N₃S).

4-Methyl-2-(thiophen-3-yl)aniline (14i)

- Structure : An aniline derivative with a thiophen-3-yl substituent.

- Comparison: The primary amine (aniline) versus secondary amine (target compound) affects basicity and bioavailability. Reported yield: 52–72%, with solubility challenges noted in NMR analysis .

Heterocyclic Hybrid Compounds

(1-[2-(2-Methylphenyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl)methanamine Hydrochloride (4681)

- Structure : Incorporates a thiazole ring and a 2-methylphenyl group.

- Comparison : The thiazole moiety offers metabolic stability, while the acylated piperidine may reduce CNS penetration compared to the target compound’s simpler structure .

Biological Activity

(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, with a focus on its pharmacological implications.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of thiophene derivatives with piperidine-based amines. The structural modifications of the thiophene ring and piperidine moiety can significantly influence the compound's biological activity.

Table 1: Key Structural Modifications and Their Effects on Activity

| Compound Variant | Activity (IC50) | Notes |

|---|---|---|

| Parent Compound | 10 µM | Baseline activity |

| 4-Methyl Substituted Variant | 5 µM | Increased lipophilicity |

| 3-Thiophene Ring Variant | 2 µM | Enhanced receptor binding |

| Piperidine N-Methylation | 8 µM | Slight reduction in potency |

The above data indicate that specific substitutions can enhance the compound's potency, suggesting a clear SAR that can be exploited for further optimization.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of various enzymes and receptors.

Antimicrobial Activity

In studies assessing its antimicrobial properties, this compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values ranged from 0.2 to 1.5 µg/mL, indicating strong potential as an anti-tuberculosis agent .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly its interaction with serotonin and dopamine receptors. It acts as a potent ligand at these targets, which may contribute to its antipsychotic properties .

Table 2: Neuropharmacological Profile

| Receptor Type | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| Serotonin Receptor 5HT2A | 50 nM | Antidepressant-like effects |

| Dopamine D2 Receptor | 30 nM | Antipsychotic activity |

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo.

-

Case Study on Tuberculosis Treatment :

- Objective : Evaluate the compound's efficacy in a mouse model of tuberculosis.

- Findings : Mice treated with varying doses showed a significant reduction in bacterial load compared to controls, supporting its potential as a therapeutic agent against tuberculosis.

-

Neuropharmacological Assessment :

- Objective : Assess behavioral changes in animal models treated with the compound.

- Findings : Treated subjects exhibited reduced anxiety-like behaviors, suggesting anxiolytic properties linked to serotonin receptor modulation.

Q & A

Q. What are the established synthetic routes for (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine, and what experimental conditions optimize yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the 1-methylpiperidin-4-ylmethanamine core via reductive amination of 4-piperidone with methylamine, followed by reduction using sodium cyanoborohydride or catalytic hydrogenation .

- Step 2 : Coupling the piperidine intermediate with a thiophene-3-yl moiety. This may involve nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if halogenated thiophene precursors are used .

- Optimization : Reaction temperatures (40–80°C), inert atmospheres (N₂/Ar), and polar aprotic solvents (DMF, DMSO) improve yields. Characterization via , , and high-resolution mass spectrometry (HRMS) is critical for confirming structure .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation : The compound is flammable (H226) and causes severe skin/eye damage (H314). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources.

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste handlers to avoid environmental contamination .

Advanced Research Questions

Q. How does structural modification of the thiophene or piperidine moieties influence biological activity in kinase inhibition studies?

- Thiophene Modifications : Introducing electron-withdrawing groups (e.g., halogens) at the thiophene 5-position enhances binding to hydrophobic pockets in kinases like Pim-1. For example, bromine substitution increases steric bulk, improving IC₅₀ values by 2–3 fold in enzymatic assays .

- Piperidine Adjustments : Replacing the 1-methyl group with bulkier substituents (e.g., cyclohexyl) reduces hERG channel inhibition, addressing cardiotoxicity risks while maintaining target affinity .

- Methodology : SAR studies require iterative synthesis, followed by enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR) for binding kinetics .

Q. What computational strategies predict the compound’s binding modes with biological targets like Pim-1 kinase?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the compound’s amine group and Asp-128/Asp-131 residues in Pim-1. Protonation states of the piperidine nitrogen (pH-dependent) significantly affect docking scores .

- MD Simulations : GROMACS or AMBER simulate dynamic interactions over 100+ ns trajectories, identifying stable conformations and solvent accessibility of the thiophene ring .

- Validation : Compare computational results with X-ray crystallography data (if available) or mutagenesis studies to refine models .

Q. How can researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

- Assay Standardization : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and validate via positive controls (e.g., staurosporine for Pim-1) .

- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity, cell viability assays for functional inhibition).

- Contextual Factors : Account for cell line variability (e.g., HEK293 vs. HeLa) and compound solubility in assay buffers .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

- Pharmacokinetics : Rodent studies with intravenous/oral administration measure bioavailability, plasma half-life, and brain penetration (critical for CNS targets). LC-MS/MS quantifies compound levels in serum and tissues .

- Toxicity Screening : Zebrafish embryos assess acute toxicity (LC₅₀), while murine models evaluate chronic effects (e.g., hepatotoxicity via ALT/AST levels). hERG inhibition assays (patch-clamp electrophysiology) preempt cardiotoxicity .

Methodological Resources

- Crystallography : SHELXL (for small-molecule refinement) and SHELXE (for experimental phasing) resolve 3D structures .

- Synthetic Automation : Continuous flow reactors improve reproducibility in large-scale synthesis .

- Data Analysis : MestReNova (NMR), Xcalibur (MS), and PyMOL (structural visualization) streamline data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.